molecular formula C21H21N3O3S B2699855 4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine CAS No. 339105-59-8

4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine

Cat. No.: B2699855
CAS No.: 339105-59-8
M. Wt: 395.48
InChI Key: PSAZTHHVWMHDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine is a chemical compound of significant interest in medicinal chemistry and oncology research. It features a pyrimidine core, a structure prevalent in many bioactive molecules, which is substituted with a morpholine ring and a phenylsulfonyl group. The morpholine moiety is a common pharmacophore known to improve the pharmacokinetic properties and metabolic stability of drug candidates, often contributing to key target interactions . Compounds with this morpholino-pyrimidine scaffold have demonstrated potent biological activity in scientific research, including selective inhibition of key protein kinases involved in cancer cell proliferation and DNA damage response . For instance, structurally related sulfonylmorpholinopyrimidines have been identified as potent and selective inhibitors of ATR protein kinase, showing promising monotherapy in vivo antitumor activity . Furthermore, recent studies on novel pyrimidine-morpholine hybrids have shown significant cytotoxic effects against various cancer cell lines, inducing cell cycle arrest and apoptosis, which underscores the therapeutic potential of this chemical class . This product is intended for research purposes such as investigating new anticancer agents, exploring kinase signaling pathways, and conducting structure-activity relationship (SAR) studies. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[6-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-7-9-18(10-8-16)28(25,26)20-15-19(24-11-13-27-14-12-24)22-21(23-20)17-5-3-2-4-6-17/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZTHHVWMHDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=NC(=NC(=C2)N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine (CAS No. 339105-59-8) is a morpholine derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and drug discovery. This compound features a unique structural arrangement that includes a morpholine ring, a pyrimidine moiety, and a phenyl group, which contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.

PropertyValue
Molecular FormulaC21H21N3O3S
Molar Mass395.47 g/mol
Density1.279 ± 0.06 g/cm³
Boiling Point550.4 ± 50.0 °C
pKa0.96 ± 0.50

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been reported to inhibit enzymes involved in neurodegenerative diseases, such as γ-secretase, which is crucial in the processing of amyloid precursor protein (APP) linked to Alzheimer’s disease .
  • Receptor Modulation : Morpholine derivatives have shown the ability to modulate receptors associated with mood disorders and pain management, indicating their potential as therapeutic agents in treating conditions like Parkinson's disease .
  • Antitumor Activity : The compound's structure allows it to interact with targets implicated in cancer biology, potentially offering new avenues for cancer treatment .

Case Study: Neurodegenerative Diseases

A study investigating the effects of morpholine derivatives on neurodegenerative diseases highlighted the ability of compounds similar to this compound to reduce amyloid-beta levels in murine models, demonstrating significant neuroprotective effects . The introduction of the morpholine ring was found to enhance binding affinity and specificity towards the target enzymes.

Case Study: Cancer Treatment

Research has shown that morpholine-containing compounds can inhibit key pathways involved in tumor growth and metastasis. For instance, derivatives have been tested against various cancer cell lines, revealing promising cytotoxic effects . The specific interactions at the molecular level help elucidate the mechanism by which these compounds exert their effects.

Pharmacological Profiles

The pharmacological profiles of morpholine derivatives are often assessed through various assays:

  • Cytotoxicity Assays : Evaluating the compound's ability to induce cell death in cancer cell lines.
  • Enzyme Activity Assays : Measuring the inhibition of specific enzymes relevant to disease pathology.
  • Binding Affinity Studies : Using techniques such as surface plasmon resonance (SPR) to determine how well the compound binds to its target proteins.

Scientific Research Applications

The biological activity of 4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine can be categorized into several key areas:

  • Enzyme Inhibition : This compound has shown the ability to inhibit γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease by affecting amyloid precursor protein processing.
  • Receptor Modulation : Morpholine derivatives like this compound have been noted for their capacity to modulate receptors associated with mood disorders and pain management, suggesting therapeutic potential for conditions such as Parkinson's disease.
  • Antitumor Activity : The structure of this compound allows it to interact with various molecular targets in cancer biology, indicating potential applications in cancer therapy.

Neurodegenerative Diseases

A study focused on morpholine derivatives demonstrated their ability to reduce amyloid-beta levels in murine models, showcasing significant neuroprotective effects. The introduction of the morpholine ring enhanced binding affinity and specificity towards target enzymes involved in neurodegeneration.

Cancer Treatment

Research on morpholine-containing compounds revealed their capacity to inhibit critical pathways linked to tumor growth and metastasis. Compounds similar to this compound were tested against various cancer cell lines, showing promising cytotoxic effects that elucidate their mechanisms of action at the molecular level.

Pharmacological Profiles

The pharmacological profiles of morpholine derivatives are assessed through various assays:

  • Cytotoxicity Assays : Evaluating the compound's ability to induce cell death in various cancer cell lines.
  • Enzyme Activity Assays : Measuring the inhibition of specific enzymes relevant to disease pathology.
  • Binding Affinity Studies : Utilizing techniques such as surface plasmon resonance (SPR) to determine binding efficacy to target proteins.

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Sulfonyl vs. Sulfanyl derivatives may exhibit faster metabolic degradation due to sulfur’s susceptibility to oxidation .
  • Halogen Substitution : Chlorine in and enhances lipophilicity and may improve blood-brain barrier penetration .
  • Bis-Sulfonamides : ’s compound has dual sulfonamide groups, increasing polarity and likely reducing oral bioavailability compared to the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-{6-[(4-Methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinyl}morpholine?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, a related pyrimidine derivative was synthesized by reacting 1-(4-morpholinophenyl)ethanone with substituted benzaldehydes under alkaline conditions (e.g., NaOH in ethanol at 200°C), followed by treatment with guanidine nitrate to form the pyrimidine core . Sulfonylation of the intermediate using 4-methylbenzenesulfonyl chloride may introduce the sulfonyl group, with yields optimized to ~80% under controlled conditions .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H NMR (in d6-DMSO) to confirm aromatic proton environments (δ 7.1–8.5 ppm) and NH groups (δ 10.4–10.6 ppm) .
  • IR spectroscopy to identify sulfonyl (S=O) stretches at 1332 cm⁻¹ and 1160 cm⁻¹ .
  • Mass spectrometry (e.g., MS at 70 eV) to verify molecular ion peaks (e.g., m/z = 645 for a related disulfonamide) .

Q. How is the morpholine moiety structurally confirmed in this compound?

  • Methodological Answer : The morpholine ring’s conformation is validated via X-ray crystallography, which reveals dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) and intramolecular hydrogen bonds (e.g., N–H⋯N interactions) . Crystallographic data also highlight weak C–H⋯O and C–H⋯π interactions stabilizing the crystal lattice .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields during scale-up synthesis?

  • Methodological Answer : Yield variations often arise from incomplete sulfonylation or side reactions. Strategies include:

  • Reagent stoichiometry optimization : Ensure excess 4-methylbenzenesulfonyl chloride (1.2–1.5 equivalents) to drive sulfonylation to completion .
  • Purification protocols : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate pure product, as impurities from by-products (e.g., unreacted intermediates) can skew yield calculations .

Q. What strategies are effective in modifying the morpholine moiety to enhance bioactivity?

  • Methodological Answer : Structural modifications can be guided by:

  • Substituent introduction : Adding electron-withdrawing groups (e.g., fluorine) to the morpholine ring may improve metabolic stability. For example, fluorinated morpholine derivatives show enhanced pharmacokinetic profiles in related compounds .
  • Conformational analysis : Adjusting dihedral angles via substituent placement (e.g., methyl groups at C2/C6 of morpholine) can optimize binding to biological targets, as seen in antimicrobial studies of pyrimidine derivatives .

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer : Contradictions may arise from solvent effects or tautomerism. Steps include:

  • Solvent standardization : Use deuterated DMSO for consistency, as polar aprotic solvents stabilize NH groups and reduce exchange broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; for example, HSQC can correlate NH protons with adjacent carbons to confirm assignments .

Q. What computational methods support the analysis of this compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict:

  • Electrophilic sulfonylation sites : Atomic charges on the pyrimidine ring (C4/C6 positions) guide reactivity trends .
  • Hydrogen-bonding networks : Molecular dynamics simulations model intermolecular interactions (e.g., C–H⋯O bonds) observed in crystal structures .

Methodological Notes

  • Data Interpretation : Always cross-validate spectral data with synthetic intermediates to rule out impurities .
  • Safety Protocols : Handle sulfonating agents (e.g., 4-methylbenzenesulfonyl chloride) in fume hoods due to respiratory hazards .
  • Ethical Compliance : Adhere to institutional guidelines for biological testing of derivatives, particularly for antimicrobial or cytotoxic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.